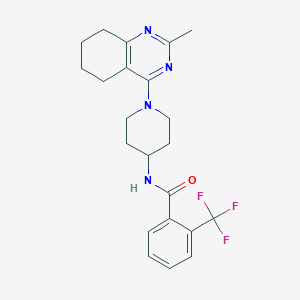![molecular formula C12H17NO2 B2676958 3-Methyl-2-[(oxan-3-yl)methoxy]pyridine CAS No. 2201692-87-5](/img/structure/B2676958.png)
3-Methyl-2-[(oxan-3-yl)methoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-[(oxan-3-yl)methoxy]pyridine is a chemical compound with the molecular formula C10H15NO2. It is also known as Moxaverine, which is a smooth muscle relaxant drug used in the treatment of functional gastrointestinal disorders. This compound has a pyridine ring with a methoxy group and an oxane ring with a methyl group attached to it.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
3-Methoxypyridine serves as a catalyst in organic reactions. Researchers have explored its use in the addition reaction of various 1,2-acyclic diones to activated acetylenic esters . Its unique structure and reactivity make it valuable for designing new synthetic pathways.
Medicinal Chemistry
While not extensively studied, 3-methoxypyridine derivatives could hold promise in medicinal chemistry. Researchers have synthesized related molecules with anti-inflammatory activity, suggesting potential applications in drug development . Further investigations are warranted to explore its pharmacological properties.
Environmental Chemistry
Understanding the kinetics of oxidation reactions involving 3-methoxypyridine is crucial for environmental studies. For instance, investigating its oxidation by sulfate radicals can provide insights into its fate in natural systems . Such knowledge contributes to environmental risk assessment.
Flavor and Fragrance Industry
Although not widely explored, the aromatic nature of 3-methoxypyridine suggests potential applications in the flavor and fragrance industry. Its unique odor profile could contribute to complex scent compositions.
Propiedades
IUPAC Name |
3-methyl-2-(oxan-3-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-4-2-6-13-12(10)15-9-11-5-3-7-14-8-11/h2,4,6,11H,3,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFZUZNNWFKRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



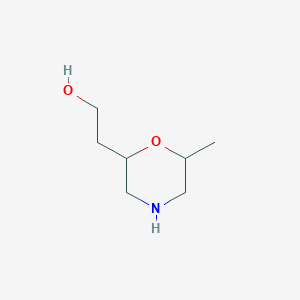


![3-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2676885.png)
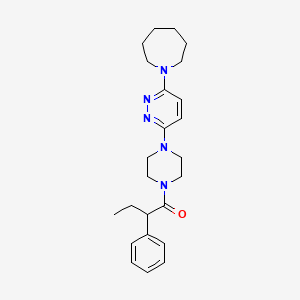
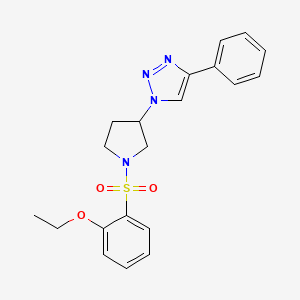
![4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2676891.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2676892.png)
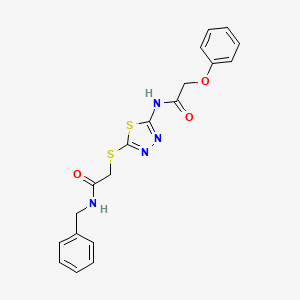
![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-chlorobenzoate](/img/structure/B2676896.png)
![Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate](/img/structure/B2676897.png)
